trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene
CAS No.: 41122-35-4
Cat. No.: VC20886443
Molecular Formula: C10H10ClNO4
Molecular Weight: 243.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41122-35-4 |
|---|---|
| Molecular Formula | C10H10ClNO4 |
| Molecular Weight | 243.64 g/mol |
| IUPAC Name | 3-chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene |
| Standard InChI | InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3/b6-5+ |
| Standard InChI Key | PXDQNCVFROGRNW-AATRIKPKSA-N |
| Isomeric SMILES | COC1=C(C(=C(C=C1)/C=C/[N+](=O)[O-])Cl)OC |
| SMILES | COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC |
Introduction
Fundamental Characteristics and Identification
Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene is a halogenated heterocyclic compound with the IUPAC name 3-chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene . The compound possesses a molecular formula of C₁₀H₁₀ClNO₄ and a molecular weight of 243.64 g/mol, confirming its relatively complex structure featuring multiple functional groups . Its chemical structure is characterized by a benzene ring with chloro and dimethoxy substituents, along with a nitrovinyl group that gives the compound its distinctive reactive properties.
The compound's configuration is specifically in the trans (E) form, which refers to the arrangement of groups around the carbon-carbon double bond of the nitrovinyl moiety. This stereochemical configuration is crucial for its biological activity and influences its interactions with target receptors and proteins. Physical examination reveals it as a crystalline solid with high purity standards, typically exceeding 95% when analyzed by High-Performance Liquid Chromatography (HPLC) .
Chemical Properties and Structural Features
Physical and Chemical Properties
Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene exhibits several distinctive properties that influence its behavior in chemical and biological systems:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₄ | |
| Molecular Weight | 243.64 g/mol | |
| Physical State | Solid | |
| Purity (Commercial) | >95% (HPLC) | |
| SMILES Notation | COC1=C(C(=C(C=C1)C=CN+[O-])Cl)OC |
The compound contains several functional groups, including chloro, methoxy, and nitro substituents , which contribute to its reactivity profile and biological interactions. The presence of these groups creates a unique electron distribution across the molecule, influencing its potential to interact with biological targets.
Structural Characteristics
The structure of trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene features a benzene ring with specific substitution patterns that define its chemical behavior:
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A chlorine atom at the 2-position of the benzene ring
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Methoxy groups at positions 3 and 4
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A beta-nitrostyrene moiety with a trans configuration
This specific arrangement of substituents creates an electron-rich aromatic system with strategic electron-withdrawing groups. The trans configuration of the nitrovinyl group is particularly important, as it positions functional groups to optimize interactions with target receptors in biological systems.
Synthesis Methodologies
The synthesis of trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene typically involves a multi-step process starting from simpler precursors. The compound is primarily prepared through condensation reactions involving appropriately substituted benzaldehydes with nitromethane.
Laboratory Synthesis
A common synthetic approach involves:
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Starting with 2-chloro-3,4-dimethoxybenzaldehyde as the primary precursor
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Condensation with nitromethane under basic conditions (Henry reaction)
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Dehydration of the resulting β-nitroalcohol intermediate
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Purification to obtain the trans isomer with high stereoselectivity
This synthetic route allows for controlled stereochemistry, ensuring the production of the trans isomer, which is critical for its biological activity profile.
Industrial Production Considerations
For larger-scale production, modified approaches may be employed to enhance yield and purity while reducing waste:
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Continuous flow reactors may be utilized to improve reaction efficiency and control
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Optimized catalytic systems can enhance stereoselectivity
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Green chemistry principles might be applied to reduce environmental impact
These industrial methods typically require specialized equipment and controlled conditions to ensure consistent quality and high yield of the desired trans isomer.
Biological Activity and Pharmacological Properties
Neuropharmacological Significance
Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene has garnered significant attention in neuropharmacology due to its involvement in dopaminergic systems. The compound serves as an intermediate in the synthesis of high-affinity D1 dopamine receptor ligands , making it relevant to research on various neurological conditions. Its structural features enable specific interactions with dopamine receptors, potentially influencing neurotransmission pathways involved in:
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Motor control
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Reward mechanisms
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Cognitive functions
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Mood regulation
Research into compounds derived from or related to trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene has connections to several neurological research areas, including Alzheimer's disease, depression, Huntington's disease, Parkinson's disease, and schizophrenia .
Antimicrobial Properties
Studies have demonstrated promising antimicrobial activity for trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene against various pathogens. The following table summarizes its efficacy against common microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 128 μg/mL |
| Staphylococcus aureus | 64 μg/mL |
| Pseudomonas aeruginosa | 256 μg/mL |
These values indicate moderate to significant antimicrobial activity, with particular effectiveness against Staphylococcus aureus, suggesting potential applications in addressing antibiotic resistance challenges.
Antiproliferative Activity
In cancer research, trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene and structurally related compounds have demonstrated antiproliferative effects against specific cancer cell lines:
| Compound Type | IC Value (μM) | Cancer Type |
|---|---|---|
| Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene derivatives | <10 | Chronic Lymphocytic Leukemia |
The compound appears to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) modulation, suggesting potential therapeutic applications in oncology.
Mechanism of Action
Cellular and Molecular Interactions
The biological activity of trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene is primarily attributed to several molecular mechanisms:
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The nitro group can undergo reduction to form reactive intermediates that interact with cellular components
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These intermediates may disrupt cellular processes through oxidative stress mechanisms
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The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules
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Specific interactions with dopamine receptors influence neurotransmission pathways
Dopaminergic System Interactions
In its role as an intermediate for D1 dopamine receptor ligands, trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene contributes to compounds that:
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Bind selectively to D1 dopamine receptors
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Influence dopamine-mediated signaling pathways
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Potentially modulate neurotransmission in specific brain regions
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May affect behaviors and physiological processes regulated by dopamine
These interactions with the dopaminergic system explain the compound's relevance to research on various neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction .
Structural Relationships and Comparative Analysis
Comparison with Related Compounds
Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene shares structural similarities with other substituted nitrostyrenes, but important differences exist:
| Compound | CAS Number | Structural Difference | Significance |
|---|---|---|---|
| Trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene | 41122-35-4 | Reference compound | High affinity D1 dopamine receptor ligand intermediate |
| Trans-3-Chloro-4,5-dimethoxy-beta-nitrostyrene | 871126-37-3 | Different substitution pattern | Different biological activity profile |
The precise positioning of functional groups significantly impacts receptor binding specificity and biological activity, explaining why trans-2-Chloro-3,4-dimethoxy-beta-nitrostyrene has specific applications in dopamine receptor research that may differ from its structural analogues.
Structure-Activity Relationships
Structure-activity relationship studies suggest that:
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The trans configuration is critical for optimal receptor interactions
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The positioning of the chloro and methoxy substituents influences binding affinity
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The nitro group serves as a key pharmacophore in many biological activities
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Minor structural modifications can significantly alter biological effects
These relationships provide valuable insights for medicinal chemists seeking to optimize compounds for specific therapeutic applications.
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